APN-Maleimide
Overview
Description
APN-Maleimide, also known as 3-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)propiolonitrile, is a bifunctional crosslinker used for thiol-to-thiol coupling. This compound is particularly valued for its high selectivity in biological media and mild reaction conditions. It is a promising alternative to traditional maleimide for chemo-selective thiol conjugation due to its enhanced hydrolytic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: APN-Maleimide can be synthesized through a series of organic reactions. The preparation typically involves the reaction of 3-arylpropiolonitriles with maleimide derivatives. The reaction conditions are mild, usually carried out in an aqueous buffer with a pH range of 6.5 to 9.0 at ambient temperature. The reaction is highly selective, with the first thiol reacting exclusively with the maleimide residue to produce the protein-APN conjugate .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The maleimide-thiol reaction is performed in a neutral aqueous solution, ensuring high yield and selectivity. The process is scalable and can be adapted for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: APN-Maleimide primarily undergoes substitution reactions, specifically thiol-Michael addition reactions. This reaction involves the addition of a thiol group to the maleimide, forming a stable thiosuccinimide product .
Common Reagents and Conditions: The thiol-Michael addition reaction is typically carried out in aqueous buffers with a pH range of 6.5 to 7.5. Common reagents include thiol-containing molecules such as cysteine residues in proteins. The reaction is highly chemoselective for thiols at this pH range .
Major Products: The major product of the thiol-Michael addition reaction is a thiosuccinimide adduct. This product is highly stable and does not undergo significant hydrolysis, making it suitable for various bioconjugation applications .
Scientific Research Applications
APN-Maleimide has a wide range of applications in scientific research, including:
Chemistry:
- Used as a crosslinker in the synthesis of complex organic molecules.
- Employed in the development of novel bioconjugation strategies .
Biology:
- Utilized for site-specific modification of proteins, particularly for labeling cysteine residues.
- Applied in the study of protein-protein interactions and protein folding .
Medicine:
- Used in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
- Employed in the stabilization of therapeutic proteins, enhancing their in vivo stability .
Industry:
- Applied in the production of advanced materials with specific functional properties.
- Used in the development of biosensors and diagnostic tools .
Mechanism of Action
The mechanism of action of APN-Maleimide involves the thiol-Michael addition reaction. The maleimide group reacts with thiol groups in proteins, forming a stable thiosuccinimide linkage. This reaction is highly selective and occurs under mild conditions, making it suitable for various biological applications. The molecular targets of this compound are primarily cysteine residues in proteins, and the reaction pathway involves the formation of a covalent bond between the thiol group and the maleimide .
Comparison with Similar Compounds
Maleimide: Commonly used for thiol conjugation but less stable than APN-Maleimide.
N-Phenylmaleimide: Used in similar applications but with different reactivity and stability profiles.
Biotin-maleimide: Utilized for biotinylation of proteins but lacks the hydrolytic stability of this compound
This compound stands out due to its unique combination of high selectivity, mild reaction conditions, and enhanced stability, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
3-[4-(2,5-dioxopyrrol-1-yl)phenyl]prop-2-ynenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6N2O2/c14-9-1-2-10-3-5-11(6-4-10)15-12(16)7-8-13(15)17/h3-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKKXKRQICWZFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC#N)N2C(=O)C=CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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